molecular formula C18H13BrN4O2S B2643121 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 1251605-26-1

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Cat. No. B2643121
CAS RN: 1251605-26-1
M. Wt: 429.29
InChI Key: BZYZWROEAWGPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H13BrN4O2S and its molecular weight is 429.29. The purity is usually 95%.
BenchChem offers high-quality 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

  • A study by Ammal et al. (2018) explored the corrosion inhibition properties of certain 1,3,4-oxadiazole derivatives. These compounds showed potential as protective agents for mild steel in sulfuric acid environments, based on electrochemical, SEM, and computational methods (Ammal, Prajila, & Joseph, 2018).

Pharmacological Evaluation

  • Faheem (2018) conducted a computational and pharmacological evaluation of novel 1,3,4-oxadiazole and pyrazole derivatives. This study assessed their potential for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, indicating a broad range of pharmacological applications (Faheem, 2018).

Insecticidal Activity

  • Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against the diamondback moth. Some compounds showed significant insecticidal activities, providing insights into structure-activity relationships and potential agricultural applications (Qi et al., 2014).

Antimicrobial Activity

  • Khalid et al. (2016) investigated N-substituted derivatives of a similar oxadiazole compound for their antimicrobial properties. These compounds showed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antimicrobial and Antileishmanial Activities

  • Ustabaş et al. (2020) synthesized and characterized a derivative of 1,3,4-oxadiazole, evaluating its antimicrobial and antileishmanial activities. The compound showed effectiveness against certain bacterial species and high antileishmanial activity (Ustabaş et al., 2020).

Antidepressant and Anticancer Potential

  • Liao et al. (2000) synthesized a series of analogues as potent and selective antagonists with applications in antidepressant and anticancer treatments. Their study contributes to the structure-activity relationship of such compounds (Liao et al., 2000).

Antioxidant Properties

  • Kumar K. et al. (2018) developed a green protocol for synthesizing compounds containing 1,3,4-oxadiazole and evaluated their in-vitro antioxidant properties. This highlights the potential use of these compounds in oxidative stress-related applications (Kumar K., Kalluraya, & Kumar, 2018).

Apoptosis Inducers and Anticancer Agents

  • Zhang et al. (2005) identified a novel apoptosis inducer with potential as an anticancer agent through high-throughput screening. Their study provided insights into the molecular targets and the potential of these compounds in cancer therapy (Zhang et al., 2005).

Antimicrobial and Hemolytic Activity

  • Gul et al. (2017) prepared a series of 1,3,4-oxadiazole compounds and tested them for antimicrobial and hemolytic activity. These compounds showed variable antimicrobial activity against selected microbial species and low toxicity, suggesting potential medical applications (Gul et al., 2017).

properties

IUPAC Name

2-(3-bromophenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O2S/c1-26-14-7-5-11(6-8-14)17-20-15(25-23-17)10-16-21-22-18(24-16)12-3-2-4-13(19)9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYZWROEAWGPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.